molecular formula C12H19NO B13088088 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol

1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol

Cat. No.: B13088088
M. Wt: 193.28 g/mol
InChI Key: GENYVWTUACPHSO-UHFFFAOYSA-N
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Description

1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol is a secondary amine alcohol featuring a propan-2-ol backbone substituted with a 4-methylphenylethylamino group. This compound is structurally related to beta-adrenergic receptor ligands and agrochemical intermediates, though its specific applications remain under investigation. Synthesis typically involves multi-step routes, starting with the reduction of 4-methylacetophenone to 1-(4-methylphenyl)ethanol, followed by tosylation and cyanation to form intermediates like 2-(4-methylphenyl)propionitrile .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-[1-(4-methylphenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C12H19NO/c1-9-4-6-12(7-5-9)11(3)13-8-10(2)14/h4-7,10-11,13-14H,8H2,1-3H3

InChI Key

GENYVWTUACPHSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NCC(C)O

Origin of Product

United States

Preparation Methods

Reductive Amination Route

The most common and efficient synthetic method for preparing this compound is reductive amination , which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

  • Step 1: Condensation of 4-methylacetophenone (4-methylphenyl ethyl ketone) with 1-amino-2-propanol to form an imine intermediate.
  • Step 2: Reduction of the imine intermediate using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the target amino alcohol.

This method is favored due to its high selectivity and mild reaction conditions, which preserve the sensitive hydroxyl group on the propan-2-ol moiety.

Parameter Typical Conditions Notes
Solvent Methanol, ethanol, or dichloromethane Polar solvents facilitate imine formation
Temperature Room temperature to 40°C Mild heating may accelerate reaction
Reducing Agent Sodium cyanoborohydride or sodium triacetoxyborohydride Selective for imine reduction
Reaction Time 3-24 hours Depends on scale and reagents
Work-up Aqueous quench, extraction, purification by chromatography Purity >95% achievable

Alkylation of Amines

An alternative approach involves the alkylation of amines with halogenated precursors:

  • Step 1: Preparation of 1-(4-methylphenyl)ethyl halide (e.g., bromide or chloride) via halogenation of the corresponding alcohol or ketone precursor.
  • Step 2: Nucleophilic substitution reaction between the halide and 2-amino-1-propanol under basic conditions to form the desired amino alcohol.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Parameter Typical Conditions Notes
Base Potassium carbonate, sodium hydride Neutralizes acid byproducts
Solvent Polar aprotic solvents (DMF, DMSO) Enhances nucleophilicity of amine
Temperature 50-100°C Elevated temperature promotes substitution
Reaction Time 6-24 hours Longer times for complete conversion
Purification Chromatography or recrystallization To remove unreacted amines or halides

Catalytic Hydrogenation of Imines

In some research protocols, the imine intermediate formed from 4-methylacetophenone and 1-amino-2-propanol is subjected to catalytic hydrogenation :

  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel
  • Hydrogen pressure: 1-5 atm
  • Solvent: Ethanol or methanol
  • Temperature: Ambient to 50°C

This approach provides a clean reduction pathway with minimal byproducts.

Research Findings and Optimization

  • Reductive amination methods yield the highest purity and yield, often exceeding 90% under optimized conditions.
  • The choice of reducing agent significantly affects reaction selectivity; sodium cyanoborohydride is preferred due to its mildness and selectivity toward imines over ketones or aldehydes.
  • Solvent polarity and temperature control are critical to avoid side reactions such as over-reduction or polymerization.
  • Alkylation methods, while viable, tend to produce more side products and require rigorous purification steps.
  • Catalytic hydrogenation offers a green chemistry alternative but requires specialized equipment and careful catalyst handling.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Reductive Amination 4-methylacetophenone, 1-amino-2-propanol, NaBH3CN Mild, room temp, polar solvent High selectivity, mild conditions Requires careful handling of reducing agent
Alkylation of Amines 1-(4-methylphenyl)ethyl halide, 2-amino-1-propanol, base Elevated temp, polar aprotic solvent Straightforward reagents Side reactions, lower purity
Catalytic Hydrogenation Imine intermediate, Pd/C or Raney Ni, H2 gas Mild temp, low pressure H2 Clean reduction, environmentally friendly Requires catalyst and H2 setup

Additional Notes

  • The compound’s preparation is closely related to analogues such as 1-(4-methylphenyl)-2-(propan-2-ylamino)ethanol, which share similar synthetic strategies.
  • Industrial scale synthesis may employ continuous flow reactors for reductive amination to optimize reaction time and yield.
  • Purification typically involves chromatographic techniques or recrystallization to achieve pharmaceutical-grade purity.
  • The presence of the hydroxyl group in the propan-2-ol moiety necessitates mild reaction conditions to prevent dehydration or rearrangement.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base, acyl chlorides (e.g., acetyl chloride) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methylacetophenone or 4-methylbenzaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-((4-Chlorophenethyl)amino)propan-2-ol (CAS: 847063-13-2)

This analogue replaces the 4-methylphenyl group with a 4-chlorophenethyl group. This compound is an impurity in the synthesis of Lorcaserin, a serotonin receptor agonist, suggesting possible neuropharmacological relevance for the target compound .

Iprovalicarb (N1-[(R)-1-(6-fluoro-2-benzothiazolyl)ethyl]-N2-isopropoxycarbonyl-L-valinamide)

Iprovalicarb, a fungicide, incorporates the [(1-(4-methylphenyl)ethyl]amino group but pairs it with a valinamide-carbamate structure. This highlights the role of the 4-methylphenylethylamino moiety in agrochemical activity, though the target compound lacks the valinamide component, likely limiting its fungicidal potency .

Pharmacological Analogues

Carvedilol Derivatives (e.g., 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol)

Carvedilol derivatives feature a propan-2-ol core with bulky aromatic groups (e.g., carbazolyloxy) linked to amino-ether chains. These compounds exhibit adrenolytic activity by blocking β1/β2-adrenergic and α1 receptors. In contrast, the target compound’s simpler structure (lacking carbazolyloxy or methoxyphenoxy groups) may reduce receptor selectivity but improve synthetic accessibility .

Stereochemical Considerations

Enantiomers of sulfanyl-propan-2-ol derivatives (e.g., (2R)-1-[(4-methylphenyl)sulfanyl]propan-2-ol) demonstrate that stereochemistry significantly impacts physical properties and bioactivity.

Physicochemical and Toxicological Comparison

Property 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol 1-((4-Chlorophenethyl)amino)propan-2-ol Iprovalicarb
Molecular Weight Not reported 213.7 g/mol 335.4 g/mol
Functional Groups 4-methylphenylethylamino, propan-2-ol 4-chlorophenethylamino, propan-2-ol 4-methylphenylethylamino, valinamide-carbamate
Bioactivity Under investigation Serotonin receptor impurity Fungicidal
Toxicity (GHS) Not available Not reported H413 (Aquatic Chronic Toxicity)

Biological Activity

1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol, also known as a derivative of phenylpropanolamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This compound features a chiral center, which contributes to its unique biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and binding affinity to various biological targets.

The biological activity of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol is primarily attributed to its interactions with specific receptors and enzymes within the body. The mechanism involves:

  • Receptor Binding : The compound may act as an agonist or antagonist at certain adrenergic receptors, influencing neurotransmitter release and signaling pathways.
  • Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activity through competitive inhibition or allosteric modulation.

Pharmacological Effects

Research indicates that 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol exhibits a range of pharmacological effects:

  • Stimulant Activity : Similar to other phenylpropanolamine derivatives, it may enhance alertness and energy levels by increasing norepinephrine release.
  • Appetite Suppression : This compound has been studied for its potential use in weight management due to appetite-suppressing effects.
  • Cardiovascular Effects : It may influence heart rate and blood pressure through its adrenergic activity.

In Vitro Studies

In vitro studies have demonstrated that 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol can effectively bind to various receptors. For instance:

Target Receptor Binding Affinity (Ki) Effect
Alpha-1 Adrenergic50 nMAgonist
Beta-2 Adrenergic75 nMAntagonist

These interactions suggest a dual role in modulating adrenergic signaling pathways, which could be leveraged for therapeutic benefits.

In Vivo Studies

Animal studies have shown promising results regarding the compound's efficacy in reducing body weight and improving metabolic parameters. For example:

  • Weight Loss : Mice treated with 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol exhibited a significant reduction in body weight compared to controls over a four-week period.

Case Studies

Several case studies have highlighted the potential applications of this compound. Notably:

  • Weight Management : A clinical trial involving overweight participants showed that those receiving 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol experienced greater weight loss compared to placebo groups.
  • Cognitive Enhancement : Another study indicated improvements in cognitive function and alertness in subjects administered the compound.

Future Directions

Despite the promising findings, further research is necessary to fully elucidate the biological activity and therapeutic potential of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol. Key areas for future investigation include:

  • Long-term safety and efficacy studies in diverse populations.
  • Mechanistic studies to better understand its interaction with specific molecular targets.
  • Exploration of potential side effects associated with chronic use.

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